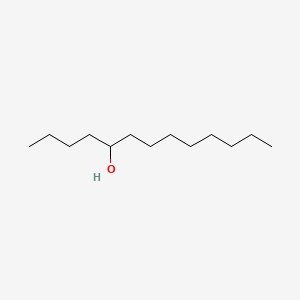
2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione
Overview
Description
2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione is a heterocyclic compound belonging to the class of thioxanones. These compounds are characterized by their unique ring structures that include carbon, sulfur, and oxygen atoms. The molecular formula of this compound is C17H16O2S, and it has a molecular weight of 284.4 g/mol. Thioxanones are known for their interesting properties, such as fluorescence and photochromism, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the thioxanthene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur in the presence of appropriate nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted thioxanthene derivatives.
Scientific Research Applications
2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione has several scientific research applications due to its unique properties:
Chemistry: The compound’s fluorescence and photochromism make it useful in photochemical studies and as a fluorescent probe in various chemical analyses.
Biology: Its potential biological activity, such as anti-cancer or anti-inflammatory properties, makes it a subject of interest in biological research.
Medicine: The compound’s biological activity also suggests potential therapeutic applications, although more research is needed to fully understand its mechanisms and efficacy.
Industry: Thioxanones, including this compound, are used in industrial applications such as optical data storage and molecular switches due to their photochromic properties.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorescence and photochromism are attributed to its ability to absorb light at one wavelength and emit light at a longer wavelength. This property is useful in biological imaging and sensing applications. Additionally, its potential biological activity may involve interactions with cellular targets, leading to anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: A related compound with similar photophysical properties, used as a photocatalyst in organic reactions.
Thiothixene: An antipsychotic agent belonging to the thioxanthene series, with different pharmacological properties.
Uniqueness
2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its combination of fluorescence, photochromism, and potential biological activity sets it apart from other thioxanthene derivatives.
Properties
IUPAC Name |
2,4-diethyl-10-oxothioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)20(17)19/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMKADHTZEVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620950 | |
| Record name | 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591773-88-5 | |
| Record name | 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


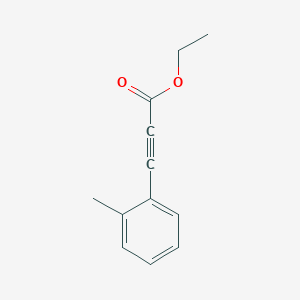
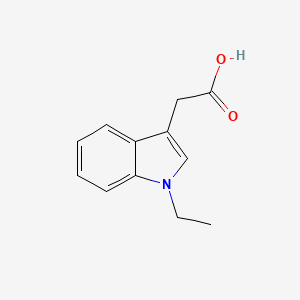
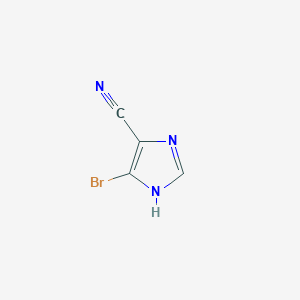
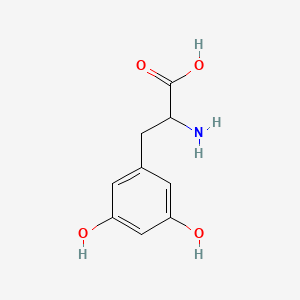
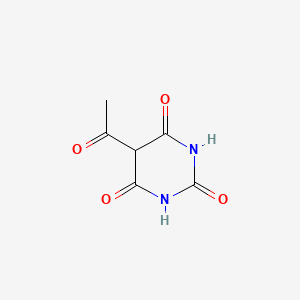
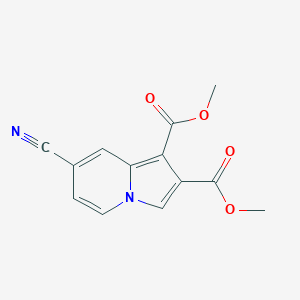
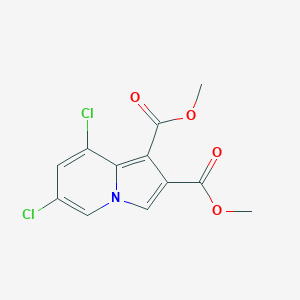
![2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B3054185.png)
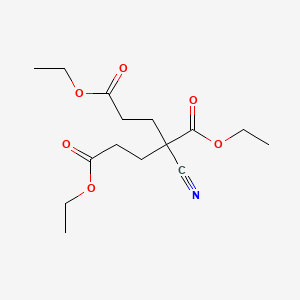
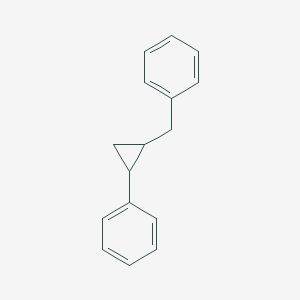
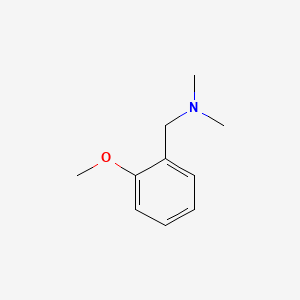
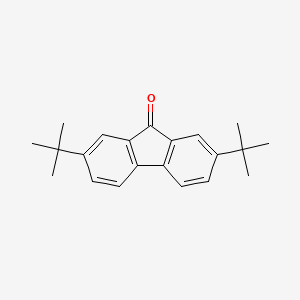
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3054191.png)
